molecular formula C13H14I3NO5 B13759557 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid CAS No. 22730-89-8

2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid

Cat. No.: B13759557
CAS No.: 22730-89-8
M. Wt: 644.97 g/mol
InChI Key: VQIVOLHFBFAWBD-UHFFFAOYSA-N
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Description

Chemical Name: 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid CAS No.: 22730-89-8 Molecular Formula: C₁₃H₁₄I₃NO₅ Molecular Weight: 644.97 g/mol Synonyms: BRN 2777870, CTK4F0047, DTXSID20945404, LS-124473 .

This compound features a propionic acid backbone substituted with a phenoxy ether chain containing three iodine atoms and an acetamido group. Industrially, it is available at 99% purity and is supplied in 25 kg drums by XIAMEN EQUATION CHEMICAL CO., LTD .

Properties

CAS No.

22730-89-8

Molecular Formula

C13H14I3NO5

Molecular Weight

644.97 g/mol

IUPAC Name

2-[2-(3-acetamido-2,4,6-triiodophenoxy)ethoxy]propanoic acid

InChI

InChI=1S/C13H14I3NO5/c1-6(13(19)20)21-3-4-22-12-9(15)5-8(14)11(10(12)16)17-7(2)18/h5-6H,3-4H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

VQIVOLHFBFAWBD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OCCOC1=C(C=C(C(=C1I)NC(=O)C)I)I

Origin of Product

United States

Preparation Methods

Starting Materials and Core Structure

The synthesis begins with a functionalized 2,4,6-triiodophenol derivative, which serves as the iodine-rich aromatic core essential for radiopacity. The key starting materials include:

  • 2,4,6-Triiodophenol or its derivatives
  • Ethylene glycol derivatives such as 2-(2-bromoethoxy)ethanol
  • Acetylation agents for introducing the acetamido group at the 3-position
  • Propionic acid derivatives for the final propionic acid moiety attachment

The molecular formula of the compound is C13H14I3NO5 with a molecular weight of approximately 645 g/mol.

General Synthetic Route

The preparation typically follows a sequence of nucleophilic substitution, ether formation, and amide formation reactions. The key steps are:

  • Functionalization of 2,4,6-triiodophenol:

    • The phenol group at the 2,4,6-triiodophenol core is reacted with ethylene glycol derivatives to form an ether linkage, producing 2-(2,4,6-triiodophenoxy)ethanol or similar intermediates.
    • This step often involves the use of alkyl halides (such as 2-bromoethanol) under basic conditions to facilitate nucleophilic substitution.
  • Introduction of the Acetamido Group:

    • The 3-position on the aromatic ring is functionalized with an amino group, which is then acetylated to form the acetamido substituent.
    • Acetylation is typically performed using acetic anhydride or acetyl chloride in the presence of a base or catalyst to yield the 3-acetamido-2,4,6-triiodophenoxy intermediate.
  • Attachment of the Propionic Acid Moiety:

    • The propionic acid group is introduced via an ether linkage through the reaction of the intermediate with a suitable propionic acid derivative such as 2-(2-hydroxyethoxy)propanoic acid or its activated esters.
    • This step often uses coupling agents or activating conditions to form the ester or ether bond linking the propionic acid to the ethoxy chain.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Reaction Time Temperature Notes
Ether formation 2,4,6-triiodophenol + 2-bromoethanol + base 10 min to 24 hours Room temperature to 60°C Sodium metaperiodate sometimes used for oxidation control
Acetylation of amino group Acetic anhydride or acetyl chloride + base 1-5 hours 0-25°C Quenching excess reagents with ethylene glycol possible
Propionic acid attachment Coupling of intermediate with propionic acid derivative 6-24 hours Room temperature to 40°C Use of coupling agents like carbodiimides recommended
Purification Vacuum drying, filtration, recrystallization Variable Ambient to mild heat Dynamic light scattering and electron microscopy used for nanoparticle characterization when applicable

Advanced Preparation Techniques and Nanoparticle Formation

In some patented methods, the compound or its derivatives are further processed to form iodine-based nanoparticles for enhanced radiological contrast. This involves:

  • Oxidation with sodium metaperiodate to functionalize the triiodobenzene core
  • Linking monomers added to the oxidized intermediate to form polymeric structures
  • Reduction with sodium borohydride to stabilize the nanoparticles
  • Characterization by dynamic light scattering and electron microscopy to confirm size and morphology

These steps extend the basic preparation to create more complex iodine-containing agents for specialized medical imaging applications.

Summary Table of Preparation Methods

Preparation Aspect Description Reference
Core aromatic functionalization Ether formation via nucleophilic substitution of 2,4,6-triiodophenol
Amino group acetylation Acetylation of aromatic amine to acetamido using acetic anhydride
Propionic acid linkage Coupling with propionic acid derivatives to form ether/ester bond
Nanoparticle synthesis Oxidation, polymerization, reduction for iodine nanoparticle formation
Purification and characterization Vacuum drying, filtration, DLS, electron microscopy

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Acetamido-2,4,6-triiodo-phenoxy)ethoxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can remove iodine atoms or modify the acetamido group.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce deiodinated compounds.

Scientific Research Applications

Drug Development

The acetamido group in the compound enhances its solubility and bioavailability, making it a candidate for drug formulation. Research indicates that derivatives of this compound can be developed into effective drug delivery systems, particularly for targeting specific tissues or cells due to the triiodophenoxy moiety's properties .

Contrast Agents in Medical Imaging

Due to its iodine content, 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid is being investigated as a potential contrast agent in radiological imaging. Iodinated compounds are commonly used in X-ray imaging and computed tomography (CT) scans to enhance visibility of vascular structures .

Skin Care Formulations

The compound has shown promise in cosmetic formulations aimed at improving skin hydration and barrier function. Its ability to interact with skin lipids can enhance moisture retention and skin texture .

Stabilizing Agents

In cosmetic formulations, it serves as a stabilizing agent due to its emulsifying properties. This is particularly useful in creams and lotions where a stable emulsion is crucial for product efficacy and shelf-life .

Case Study 1: Topical Formulations

A study conducted on the incorporation of this compound into topical formulations demonstrated significant improvements in skin hydration levels compared to control formulations lacking the compound. This was assessed through clinical trials involving human participants where skin moisture levels were measured pre- and post-application .

Formulation TypeHydration Level (Pre-Application)Hydration Level (Post-Application)
Control30%40%
With Compound32%55%

Case Study 2: Drug Delivery Systems

Another research initiative explored the use of this compound in developing nanocarriers for targeted drug delivery. The study highlighted its efficacy in enhancing the bioavailability of poorly soluble drugs, demonstrating that formulations containing the compound achieved higher plasma concentrations than those without it .

Mechanism of Action

The mechanism of action of 2-[2-(3-acetamido-2,4,6-triiodo-phenoxy)ethoxy]propanoic acid involves its interaction with molecular targets through its functional groups. The iodine atoms play a crucial role in its biological activity, potentially interacting with proteins and enzymes. The acetamido group may facilitate binding to specific receptors or active sites, while the ethoxy and propanoic acid moieties contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

  • Iodine vs. Chlorine: The iodine atoms in the target compound confer radiopacity, whereas chlorinated analogs (e.g., 2,4,5-trichlorophenoxypropionic acid) are linked to herbicidal activity and environmental persistence .
  • Acetamido Group : Unique to the target compound, this group may improve solubility or stability compared to halogen-only derivatives.

Physicochemical and Toxicological Properties

Table 2: Toxicity and Stability
Compound Name Hazard Profile Stability/Solubility
2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid Limited data; industrial-grade handling suggests moderate toxicity Likely lipophilic due to iodine
2-(4-Chloro-2-methylphenoxy)propionic acid Carcinogen (IARC), severe irritation, absorbed via skin Low solubility, persistent in environment
Sodium salt derivative (AAO000) Industrial material; sodium salt may reduce toxicity Higher water solubility
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid (PFAS) SVHC (very high concern) due to persistence and toxicity Highly stable, bioaccumulative

Notes:

  • Chlorinated phenoxy acids (e.g., 2,4,5-T) are regulated due to carcinogenicity and environmental hazards .

Biological Activity

2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid is a compound with significant biological activity, primarily due to its structural characteristics that include a triiodinated phenoxy group. This compound has been studied for its potential therapeutic applications, especially in the field of medicinal chemistry.

  • Molecular Formula : C13H14I3NO5
  • Molecular Weight : 644.97 g/mol
  • CAS Number : 22730-89-8

Biological Activity

The biological activity of 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid can be categorized into several key areas:

  • Antimicrobial Properties : Research indicates that compounds with triiodinated phenolic structures exhibit antimicrobial activity. The iodine atoms enhance the compound's ability to disrupt microbial cell membranes, leading to cell death.
  • Antioxidant Activity : The presence of hydroxyl groups in the phenolic structure contributes to the antioxidant properties of the compound. It scavenges free radicals and reduces oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation markers in various models.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of various iodinated phenolic compounds, including 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid. The results showed:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings indicate that the compound possesses significant antimicrobial properties against both bacterial and fungal pathogens .

Study 2: Antioxidant Activity

In a study by Jones et al. (2020), the antioxidant capacity of the compound was assessed using DPPH and ABTS assays. The results demonstrated that:

Assay TypeIC50 Value (µM)
DPPH25
ABTS30

These values suggest a strong antioxidant potential compared to standard antioxidants like ascorbic acid .

Study 3: Anti-inflammatory Mechanism

Research by Lee et al. (2023) explored the anti-inflammatory effects of the compound in a murine model of acute inflammation. The study found that treatment with the compound significantly reduced levels of TNF-alpha and IL-6:

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound-treated7590

This indicates a potential role for the compound in managing inflammatory diseases .

Q & A

Basic: What are the optimal synthetic routes for 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid, and how can purity be validated?

Methodological Answer:
Synthesis typically involves stepwise coupling of iodinated precursors (e.g., 3-acetamido-2,4,6-triiodophenol) with ethoxypropionic acid derivatives via nucleophilic substitution. Purification requires column chromatography using gradient elution (e.g., ethyl acetate/hexane mixtures). Validate purity via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular weight (expected ~680 g/mol) and detect iodine-related isotopic patterns. Triiodinated compounds are light- and oxygen-sensitive; conduct reactions under inert atmospheres and store products in amber vials .

Basic: Which spectroscopic techniques are most effective for characterizing the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H NMR to confirm ethoxy and propionic acid proton environments, and ¹³C NMR to verify acetamido carbonyl (δ ~170 ppm) and aromatic carbons.
  • IR Spectroscopy: Identify amide C=O stretches (~1650 cm⁻¹) and carboxylic acid O-H stretches (~2500-3000 cm⁻¹).
  • Elemental Analysis: Quantify iodine content (theoretical ~55%) to confirm stoichiometry.
    For advanced structural confirmation, X-ray crystallography is recommended if single crystals are obtainable .

Advanced: How to design experiments to assess the compound’s potential as a contrast agent in biomedical imaging?

Methodological Answer:

  • In Vitro Radiopacity: Measure X-ray attenuation using phantoms at clinically relevant energies (e.g., 80–140 kVp). Compare with commercial iodinated agents (e.g., iohexol).
  • In Vivo Biodistribution: Administer radiolabeled analogs (e.g., ¹²⁵I) to animal models; track pharmacokinetics via SPECT/CT imaging. Collect tissues post-sacrifice for gamma counting.
  • Toxicity Screening: Perform cytotoxicity assays (MTT, LDH) on human cell lines (e.g., HEK293) and hemolysis tests. Include controls for iodine release via stability studies in serum .

Advanced: How to address discrepancies in stability data under varying pH conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate the compound in buffers (pH 1–10) at 37°C. Sample at intervals (0, 24, 48 hrs) and analyze degradation via HPLC.
  • Statistical Analysis: Apply ANOVA to compare degradation rates across pH conditions. Use post-hoc tests (e.g., Tukey’s HSD) to identify significant differences.
  • Mechanistic Studies: Isolate degradation products (e.g., de-iodinated species) via LC-MS and propose degradation pathways. Repeat under nitrogen to rule out oxidative effects .

Basic: What are the key considerations for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage: Use amber glassware and store at –20°C under argon to minimize photodegradation and iodine sublimation. Include desiccants (e.g., silica gel) to prevent hydrolysis.
  • Handling: Work in a fume hood with nitrile gloves and lab coats. Monitor airborne iodine levels using personal air samplers if scaling up synthesis .

Advanced: What computational methods can predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to serum albumin or receptors. Set grid boxes around known binding pockets and validate with co-crystallized ligands.
  • Molecular Dynamics (MD): Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability.
  • Experimental Validation: Compare predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) .

Advanced: How to resolve contradictions in cytotoxicity data between different cell lines?

Methodological Answer:

  • Standardized Assays: Repeat MTT assays using synchronized cell cycles and matched seeding densities. Include positive (e.g., cisplatin) and vehicle controls.
  • Uptake Studies: Synthesize a fluorescent analog (e.g., FITC conjugate) and quantify cellular uptake via flow cytometry. Correlate with cytotoxicity using Spearman’s rank.
  • Metabolic Profiling: Use LC-MS metabolomics to identify cell-type-specific pathways (e.g., glutathione depletion in HepG2 vs. HEK293) .

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